Paliperidone Palmitate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paliperidone Palmitate-d4 is a deuterated form of Paliperidone Palmitate, an atypical antipsychotic used primarily in the treatment of schizophrenia and schizoaffective disorder. This compound is a long-acting injectable formulation designed to improve medication adherence by reducing the frequency of administration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Paliperidone Palmitate-d4 involves the reaction of Paliperidone with palmitic acid or its derivatives in the presence of an organic base and an inorganic base . The process typically includes:
Reacting Paliperidone: with palmitoyl chloride in the presence of a mixture of organic and inorganic bases.
Stepped Cooling Mode: This method is used to control the crystallization process and particle size distribution.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the aforementioned methods, ensuring consistency in particle size and purity. The process is optimized for scalability and compliance with pharmaceutical manufacturing standards .
Chemical Reactions Analysis
Types of Reactions
Paliperidone Palmitate-d4 undergoes several types of chemical reactions, including:
Hydrolysis: Converts this compound back to Paliperidone in vivo.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and enzymes in the body.
Oxidation: Requires oxidizing agents like hydrogen peroxide.
Reduction: Involves reducing agents such as sodium borohydride.
Major Products Formed
Hydrolysis: Produces Paliperidone.
Oxidation and Reduction: Can lead to various metabolites depending on the specific conditions and reagents used.
Scientific Research Applications
Paliperidone Palmitate-d4 is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying the stability and reactivity of deuterated compounds.
Biology: Investigating the pharmacokinetics and pharmacodynamics of long-acting antipsychotics.
Medicine: Developing improved formulations for the treatment of schizophrenia and related disorders.
Industry: Enhancing the production processes for long-acting injectable medications
Mechanism of Action
Paliperidone Palmitate-d4 exerts its effects primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain. This dual antagonism helps in reducing the symptoms of schizophrenia by balancing neurotransmitter levels. Additionally, it acts on alpha-1 and alpha-2 adrenergic receptors and H1 histaminergic receptors, contributing to its overall therapeutic profile .
Comparison with Similar Compounds
Similar Compounds
Risperidone: The parent compound of Paliperidone.
Olanzapine: Another atypical antipsychotic with a similar mechanism of action.
Aripiprazole: A partial agonist at dopamine D2 receptors with unique pharmacological properties.
Uniqueness
Paliperidone Palmitate-d4 stands out due to its long-acting injectable formulation, which significantly improves patient adherence compared to daily oral medications. Its deuterated form also offers potential benefits in terms of metabolic stability and reduced side effects .
Properties
IUPAC Name |
[2-methyl-4-oxo-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H57FN4O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-36(45)47-34-17-16-24-44-38(34)41-29(2)32(39(44)46)23-27-43-25-21-30(22-26-43)37-33-20-19-31(40)28-35(33)48-42-37/h19-20,28,30,34H,3-18,21-27H2,1-2H3/i23D2,27D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMKSBFLAZZBOW-YPEWPAAVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)OC(=O)CCCCCCCCCCCCCCC)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H57FN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.